Cas no 2137831-95-7 (2-Butanone, 4-(3-thienylamino)-)

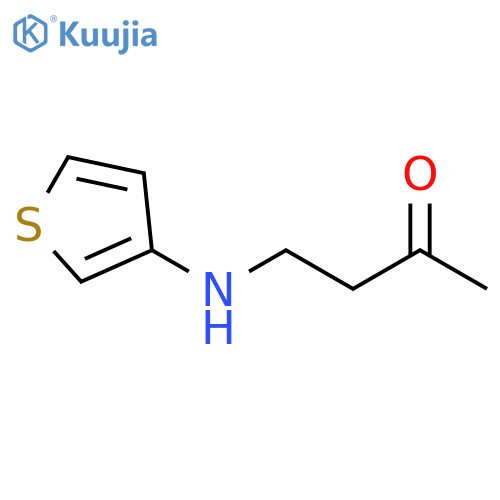

2137831-95-7 structure

商品名:2-Butanone, 4-(3-thienylamino)-

CAS番号:2137831-95-7

MF:C8H11NOS

メガワット:169.244040727615

CID:5258548

2-Butanone, 4-(3-thienylamino)- 化学的及び物理的性質

名前と識別子

-

- 2-Butanone, 4-(3-thienylamino)-

-

- インチ: 1S/C8H11NOS/c1-7(10)2-4-9-8-3-5-11-6-8/h3,5-6,9H,2,4H2,1H3

- InChIKey: HSHHDKFDANFAQQ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)CCNC1C=CSC=1

2-Butanone, 4-(3-thienylamino)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-372187-5.0g |

4-[(thiophen-3-yl)amino]butan-2-one |

2137831-95-7 | 5.0g |

$3355.0 | 2023-03-02 | ||

| Enamine | EN300-372187-10.0g |

4-[(thiophen-3-yl)amino]butan-2-one |

2137831-95-7 | 10.0g |

$4974.0 | 2023-03-02 | ||

| Enamine | EN300-372187-0.5g |

4-[(thiophen-3-yl)amino]butan-2-one |

2137831-95-7 | 0.5g |

$1111.0 | 2023-03-02 | ||

| Enamine | EN300-372187-2.5g |

4-[(thiophen-3-yl)amino]butan-2-one |

2137831-95-7 | 2.5g |

$2268.0 | 2023-03-02 | ||

| Enamine | EN300-372187-0.25g |

4-[(thiophen-3-yl)amino]butan-2-one |

2137831-95-7 | 0.25g |

$1065.0 | 2023-03-02 | ||

| Enamine | EN300-372187-0.05g |

4-[(thiophen-3-yl)amino]butan-2-one |

2137831-95-7 | 0.05g |

$972.0 | 2023-03-02 | ||

| Enamine | EN300-372187-0.1g |

4-[(thiophen-3-yl)amino]butan-2-one |

2137831-95-7 | 0.1g |

$1019.0 | 2023-03-02 | ||

| Enamine | EN300-372187-1.0g |

4-[(thiophen-3-yl)amino]butan-2-one |

2137831-95-7 | 1g |

$0.0 | 2023-06-07 |

2-Butanone, 4-(3-thienylamino)- 関連文献

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

2137831-95-7 (2-Butanone, 4-(3-thienylamino)-) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量